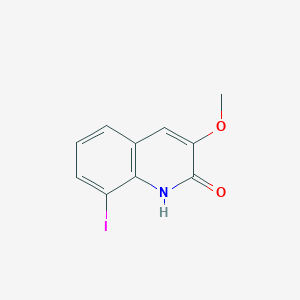

8-Iodo-3-methoxyquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Iodo-3-methoxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one typically involves the iodination of 3-methoxyquinolin-2(1H)-one. A common method includes:

Starting Material: 3-methoxyquinolin-2(1H)-one

Reagent: Iodine or an iodine source (e.g., N-iodosuccinimide)

Solvent: Acetic acid or another suitable solvent

Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

Reduction: Reduction reactions could lead to the removal of the iodine atom, forming 3-methoxyquinolin-2(1H)-one.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: 3-methoxyquinolin-2(1H)-one.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Iodo-3-methoxyquinolin-2(1H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atom may enhance the compound’s ability to interact with certain targets due to its size and electronic properties.

Comparison with Similar Compounds

Similar Compounds

3-Methoxyquinolin-2(1H)-one: Lacks the iodine atom, potentially less reactive.

8-Bromo-3-methoxyquinolin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

8-Chloro-3-methoxyquinolin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological activity differently.

Uniqueness

8-Iodo-3-methoxyquinolin-2(1H)-one’s uniqueness lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated counterparts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Iodo-3-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves iodination of the quinolinone core. For example, hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) can selectively introduce iodine at the 8-position under mild conditions. Solvent choice (e.g., dichloromethane or ethyl acetate) and temperature control (0–25°C) are critical to minimize side reactions. Evidence from analogous compounds suggests yields can reach 70–80% when using optimized stoichiometry (e.g., 1.2 equiv iodine source) .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and characterize intermediates via IR (C=O stretch at ~1650–1660 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8–4.0 ppm) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons in the δ 7.0–8.5 ppm region, with a deshielded proton adjacent to iodine (δ ~8.3 ppm, d, J = 8.8 Hz) .

- HRMS : Calculate exact mass for C₁₀H₈INO₂ (M+H⁺: 314.9621). Deviation >5 ppm suggests impurities or incorrect substitution .

- X-ray Crystallography : Use SHELXL for refinement; space group P2₁/c (monoclinic) is common for quinolinones. Compare bond lengths (C-I ~2.09 Å) and angles to validate regiochemistry .

Advanced Research Questions

Q. What strategies enable site-selective C-H functionalization of this compound for further derivatization?

- Methodological Answer :

- Co(III)-Catalyzed Allylation : Use [Cp*Co(CO)I₂] (5 mol%) with allyl carbonates to functionalize the 4-position. DCE solvent at 80°C for 12 hours achieves >60% conversion. Steric hindrance from the 8-iodo group directs selectivity .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the 8-iodo site requires bulky ligands (e.g., SPhos) to suppress homocoupling. Use Cs₂CO₃ in dioxane/water (3:1) at 90°C .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?

- Methodological Answer :

- Case Study : If X-ray data indicates a planar quinolinone ring but NMR shows unexpected splitting, consider dynamic effects (e.g., keto-enol tautomerism). Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) can identify tautomeric equilibria .

- Validation : Compare experimental IR (C=O at 1660 cm⁻¹) with computed spectra (DFT at B3LYP/6-31G* level). Discrepancies >10 cm⁻¹ may indicate crystal packing effects .

Q. What are the mechanistic implications of solvent polarity on the iodination efficiency of quinolinone derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize iodonium intermediates, accelerating electrophilic substitution. However, high polarity can promote side reactions (e.g., methoxy group hydrolysis). Kinetic studies in mixed solvents (e.g., EA/PE = 1/8) show a 15% yield increase compared to pure DCM .

- Data Analysis : Plot reaction rate (ln(k) vs. 1/ε) to correlate with solvent dielectric constant (ε). Non-linear trends suggest competing mechanisms (e.g., radical pathways in low-ε solvents) .

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

8-iodo-3-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |

InChI Key |

FMSQNGQVNMLAAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CC=C2)I)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.